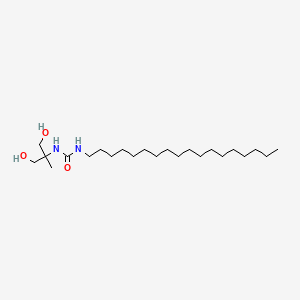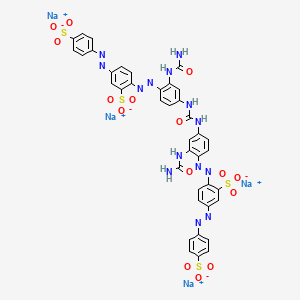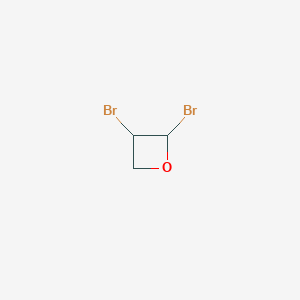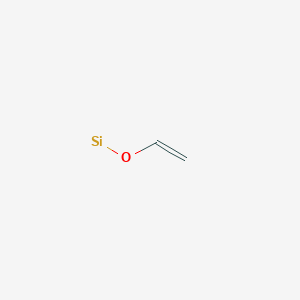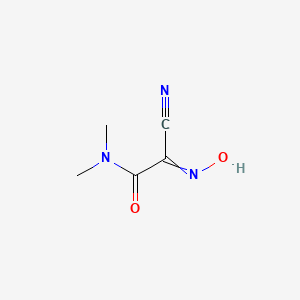
Acetamide, 2-cyano-2-(hydroxyimino)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-cyano-2-(hydroxyimino)-N,N-dimethyl- is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a cyano group, a hydroxyimino group, and two N,N-dimethyl groups attached to the acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-cyano-2-(hydroxyimino)-N,N-dimethyl- typically involves the reaction of 2-cyano-2-(hydroxyimino)acetamides with alkyl halides or alkyl sulfates in the presence of a base The reaction conditions often include the use of solvents like acetonitrile and catalysts such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-cyano-2-(hydroxyimino)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted acetamides. These products are often used as intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-cyano-2-(hydroxyimino)-N,N-dimethyl- has a wide range of applications in scientific research:
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Acetamide, 2-cyano-2-(hydroxyimino)-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The cyano and hydroxyimino groups play a crucial role in binding to active sites, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyano-2-(hydroxyimino)acetamide
- 2-Cyano-N-(2-hydroxyethyl)acetamide
- 2-Hydroxyimino-N-(4-nitrophenyl)acetamide
Uniqueness
Acetamide, 2-cyano-2-(hydroxyimino)-N,N-dimethyl- stands out due to its unique combination of functional groups, which confer distinct reactivity and binding properties. This makes it a valuable compound in the synthesis of specialized molecules and in various research applications.
Eigenschaften
CAS-Nummer |
70791-85-4 |
|---|---|
Molekularformel |
C5H7N3O2 |
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
2-cyano-2-hydroxyimino-N,N-dimethylacetamide |
InChI |
InChI=1S/C5H7N3O2/c1-8(2)5(9)4(3-6)7-10/h10H,1-2H3 |
InChI-Schlüssel |
FSKSSTQAPZUBLG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C(=NO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
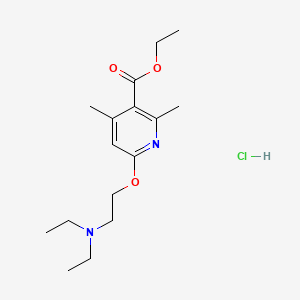
![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
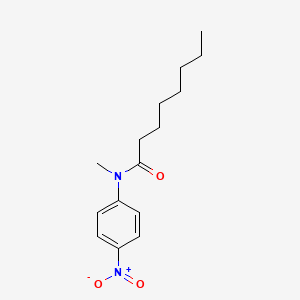
![2-Oxa-spiro[4.5]dec-8-ene-1,7-dione, 4,6-dihydroxy-3,10-dimethyl-](/img/structure/B14458022.png)

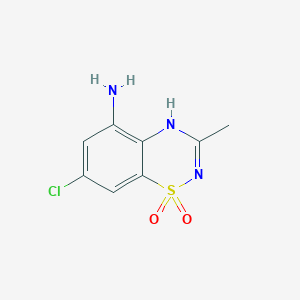
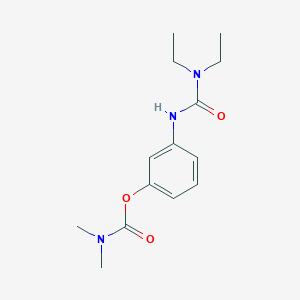

![2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14458047.png)
